tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane is a complex organic compound with the molecular formula C22H26O2Si. This compound is characterized by the presence of a tert-butyl group, an ethynyloxirane moiety, and a diphenylsilane group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Preparation Methods
The synthesis of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves several steps. One common method starts with the preparation of the ethynyloxirane intermediate, which is then reacted with diphenylsilane derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure high yield and selectivity .
Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyloxirane moiety can lead to the formation of epoxides, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential use in drug development and delivery systems. Its ability to undergo specific chemical reactions makes it a candidate for modifying biologically active molecules, enhancing their stability and efficacy .
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves its interaction with specific molecular targets and pathways. The ethynyloxirane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The diphenylsilane group provides additional stability and can influence the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane can be compared with other similar compounds, such as tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . While both compounds contain tert-butyl and silyl groups, their structures and reactivity differ significantly.
The unique combination of the ethynyloxirane and diphenylsilane groups in this compound provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
826994-85-8 |
---|---|
Molecular Formula |
C22H26O2Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl-[2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C22H26O2Si/c1-5-20-21(24-20)16-17-23-25(22(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,20-21H,16-17H2,2-4H3/t20-,21-/m0/s1 |
InChI Key |
DKSAXDFAETWKHE-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3[C@@H](O3)C#C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3C(O3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.